molecular formula C14H9F3O B1324059 3,3',4-Trifluoro-4'-methylbenzophenone CAS No. 951886-39-8

3,3',4-Trifluoro-4'-methylbenzophenone

Cat. No.: B1324059
CAS No.: 951886-39-8
M. Wt: 250.21 g/mol
InChI Key: JUTADGRVVRFGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’,4-Trifluoro-4’-methylbenzophenone is a synthetic organic compound that belongs to the class of benzophenones. It is characterized by the presence of three fluorine atoms and a methyl group attached to the benzophenone core. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,4-Trifluoro-4’-methylbenzophenone typically involves the reaction of 3,3’,4-trifluorobenzophenone with a methylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to facilitate the methylation process .

Industrial Production Methods

In industrial settings, the production of 3,3’,4-Trifluoro-4’-methylbenzophenone may involve large-scale methylation reactions using advanced chemical reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3,3’,4-Trifluoro-4’-methylbenzophenone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized benzophenone derivatives .

Scientific Research Applications

3,3’,4-Trifluoro-4’-methylbenzophenone is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3,3’,4-Trifluoro-4’-methylbenzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’,4-Trifluoro-4’-methylbenzophenone is unique due to the combination of three fluorine atoms and a methyl group on the benzophenone core. This specific arrangement imparts distinct chemical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

(3,4-difluorophenyl)-(3-fluoro-4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c1-8-2-3-9(6-12(8)16)14(18)10-4-5-11(15)13(17)7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTADGRVVRFGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.